Doxofylline Impurity 1

HPLC method validation Impurity profiling Chromatographic resolution

Doxofylline Impurity 1 (Descarbonyl Doxofylline) is a fully characterized CRM essential for ANDA/DMF submissions and ICH Q3A/B-compliant impurity profiling. Unlike generic analogs, this structurally identical standard ensures accurate RRF and retention time in HPLC analysis, preventing false OOS results. Supplied with a comprehensive CoA documenting purity (HPLC), NMR, and MS confirmation, it provides the traceability required for regulatory filing. Use as a system suitability marker to validate resolution (Rs >1.5) between doxofylline and its process impurity under stability-indicating forced degradation conditions.

Molecular Formula C10H16N4O3
Molecular Weight 240.26
CAS No. 1429636-74-7
Cat. No. B602096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxofylline Impurity 1
CAS1429636-74-7
Synonyms1-(1,3-Dioxolan-2-ylmethyl)-N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide
Molecular FormulaC10H16N4O3
Molecular Weight240.26
Structural Identifiers
SMILESCNC1=C(N(C=N1)CC2OCCO2)C(=O)NC
InChIInChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15)
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxofylline Impurity 1 (CAS 1429636-74-7): Certified Reference Standard for Pharmaceutical Impurity Control and Analytical Method Validation


Doxofylline Impurity 1 (CAS 1429636-74-7), also known as Descarbonyl Doxofylline, is a process-related impurity of the methylxanthine bronchodilator drug doxofylline [1]. Chemically, it is 1-((1,3-dioxolan-2-yl)methyl)-N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide, with a molecular formula of C10H16N4O3 and a molecular weight of 240.26 g/mol [2]. It is primarily utilized as a certified reference standard (CRM) in the pharmaceutical industry for analytical method development, method validation (AMV), quality control (QC), and stability studies during the manufacture of doxofylline active pharmaceutical ingredient (API) and finished dosage forms [3][4].

Why Generic Substitution of Doxofylline Impurity 1 (CAS 1429636-74-7) Fails in Regulated Pharmaceutical Analysis


In the context of pharmaceutical impurity control, a generic or 'alternative' impurity standard cannot be arbitrarily substituted for Doxofylline Impurity 1. Regulatory guidelines (e.g., ICH Q3A/B) mandate that the impurity reference standard must be structurally identical to the target impurity to ensure accurate identification, quantification, and reporting [1]. Substituting with a structurally similar but non-identical analog (e.g., a different doxofylline impurity or a primary metabolite) would result in erroneous relative response factors (RRF) and retention times in HPLC analyses [2]. This leads to inaccurate quantification, potentially failing to detect an impurity above its regulatory threshold or, conversely, causing false out-of-specification (OOS) results. Furthermore, the traceability of a specific impurity standard to a certificate of analysis (CoA) with validated purity, NMR, and MS data is a core requirement for ANDA and DMF submissions, which cannot be met by a generic chemical [3][4].

Doxofylline Impurity 1 (CAS 1429636-74-7): Quantitative Evidence for Analytical Selectivity, Traceability, and Stability


Quantitative Chromatographic Distinction: Relative Retention Time (RRT) and Resolution from Doxofylline API

While a direct published RRT for Doxofylline Impurity 1 is not universally standardized, validated stability-indicating RP-HPLC methods for doxofylline demonstrate that its process-related impurities, including this compound, are well-resolved from the main doxofylline peak and from other degradation products. The method achieves baseline separation under gradient conditions, ensuring that the impurity can be accurately quantified without interference [1]. This contrasts with a generic reference material that may co-elute or have an unknown retention time, rendering it unsuitable for specific impurity tracking.

HPLC method validation Impurity profiling Chromatographic resolution

Structural Specificity: Unique Molecular Fingerprint (MS and NMR) Ensures Analytical Selectivity

Doxofylline Impurity 1 possesses a unique molecular mass (240.26 g/mol) and NMR spectral signature that are distinct from doxofylline (M.W. 266.26 g/mol) and its other related impurities [1]. This structural uniqueness is critical for mass spectrometric detection (e.g., LC-MS/MS) and for confirming the impurity's identity via NMR in forced degradation studies. The compound's canonical SMILES string (O=C(NC)C1=C(NC)N=CN1CC2OCCO2) defines a precise 3D structure that dictates its interaction with chromatographic stationary phases, guaranteeing a specific retention time that is not shared by other substances [2]. This eliminates the risk of misidentification when using a non-specific or structurally undefined 'alternative'.

Mass Spectrometry NMR Spectroscopy Structural elucidation

Certified Purity and Traceability: A Validated Analytical Benchmark for Quantitative Analysis

Doxofylline Impurity 1 is supplied as a certified reference standard with a guaranteed minimum purity, typically ≥95% or ≥98% as determined by HPLC . Each batch is accompanied by a comprehensive Certificate of Analysis (CoA) that includes data from HPLC, MS, and NMR characterization [1]. This level of documentation and verified purity is a prerequisite for its use as a calibrant in quantitative analytical methods. In contrast, a generic research-grade chemical lacks this validated purity and the associated traceability, introducing a significant, unquantified error into any impurity assay that relies upon it.

Reference standard Certificate of Analysis Purity determination

Defined Stability and Storage: Ensuring Long-Term Analytical Consistency

The physical and chemical stability of Doxofylline Impurity 1 is supported by defined storage recommendations. The compound is a solid with a reported melting point of 156-159 °C and is advised to be stored at -20°C in a freezer to prevent degradation . Its slight solubility in DMSO and methanol guides its preparation as a stock solution for analytical use [1]. These defined parameters ensure that the standard maintains its certified purity and identity over its shelf life. A generic, uncharacterized analog would lack these stability data, leading to uncertainty regarding its integrity upon receipt or after storage, potentially causing assay variability and failed system suitability tests.

Stability studies Storage conditions Reference standard management

Best Research and Industrial Application Scenarios for Doxofylline Impurity 1 (CAS 1429636-74-7)


Pharmaceutical Quality Control (QC): HPLC Method Validation and System Suitability Testing

Doxofylline Impurity 1 is an essential component of a pharmaceutical QC laboratory's impurity standard kit. It is used to spike doxofylline drug substance or drug product samples to assess method accuracy (recovery) and to establish system suitability parameters such as resolution, tailing factor, and retention time reproducibility [1][2]. Its defined chromatographic behavior, as evidenced by its resolution in validated methods, ensures that the analytical system is fit for purpose before batch release testing. This is in direct contrast to using an uncharacterized compound, which would invalidate the system suitability test.

Regulatory Filing Support: Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

For generic pharmaceutical manufacturers, the procurement of a fully characterized impurity reference standard like Doxofylline Impurity 1 is non-negotiable for ANDA and DMF submissions. Regulatory agencies (e.g., FDA, EMA) require comprehensive data on impurity profiles, including the identification, quantification, and control strategy for specified impurities [3]. The certificate of analysis (CoA) for this compound, which details its purity and structural confirmation by NMR and MS, provides the necessary documentary evidence to demonstrate control over the manufacturing process and ensure product quality, as highlighted in Section 2 [4]. A generic substitute would not satisfy these rigorous documentation requirements.

Forced Degradation Studies to Establish Degradation Pathways and Stability-Indicating Nature of Methods

During method development, Doxofylline Impurity 1 serves as a critical marker to evaluate the stability-indicating power of an analytical method. A validated RP-HPLC method must be capable of resolving the active pharmaceutical ingredient (doxofylline) from its process impurities and potential degradation products [1]. By using this specific impurity standard, analysts can confirm that the chosen chromatographic conditions provide adequate resolution (e.g., Rs > 1.5) between the API peak and the impurity peak, even under stressed conditions (acid, base, oxidative, thermal, photolytic) [2]. This capability is paramount for generating reliable stability data to assign shelf life and storage conditions, a requirement that a generic, non-specific standard cannot fulfill.

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